molecular formula C7H5BrFNO B2829407 1-(6-Bromo-2-fluoropyridin-3-YL)ethanone CAS No. 1260664-92-3

1-(6-Bromo-2-fluoropyridin-3-YL)ethanone

Cat. No.: B2829407
CAS No.: 1260664-92-3
M. Wt: 218.025
InChI Key: BLDBYRIGOLOWEE-UHFFFAOYSA-N
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Description

1-(6-Bromo-2-fluoropyridin-3-YL)ethanone is a chemical compound with the molecular formula C7H5BrFNO . It appears as a light brown to brown solid .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C7H5BrFNO/c1-4(11)7-5(9)2-3-6(8)10-7/h2-3H,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 218.03 . It’s a white to yellow solid at room temperature . The predicted boiling point is 251.8±40.0 °C, and the predicted density is 1.619±0.06 g/cm3 .

Scientific Research Applications

Molecular Structure and Vibrational Analysis

Research has focused on the molecular structure, FT-IR, vibrational assignments, and molecular docking studies of compounds related to 1-(6-Bromo-2-fluoropyridin-3-YL)ethanone. These studies aim to understand the compound's stability, charge transfer, and potential biological activity, suggesting that such compounds might exhibit inhibitory activity against specific enzymes and could act as anti-neoplastic agents (Mary et al., 2015).

Synthesis and Characterization

The synthesis and characterization of novel compounds using this compound as a precursor or related structures have been extensively studied. These compounds are characterized using various spectroscopic techniques, and their thermal stability and structure are confirmed through XRD analysis and other methods. Such research is critical for developing compounds with potential biological applications, including cytotoxicity evaluation for cancer treatment (Govindhan et al., 2017).

Biological Activity

Compounds synthesized from this compound have been investigated for their biological activities. These include studies on their antimicrobial, antifungal activities, and their ability to modulate carcinogen metabolizing enzymes. Such compounds have shown potential as immunosuppressors or immunostimulators, indicating their significance in developing new therapeutic agents (Hamdy et al., 2010).

Nonlinear Optics and Fluorescence

Research on the optical properties and potential for nonlinear optic applications of derivatives of this compound has been conducted. These studies explore the solvatochromic experiments to confirm the non-linear optic behavior of synthesized fluorophores, paving the way for the development of new materials for optical applications (Kopchuk et al., 2019).

Chemoselectivity and Synthetic Methodology

The selective functionalization and synthesis methodologies using compounds related to this compound have been studied, showcasing efficient processes for creating novel compounds with specific chemical properties. These methodologies are crucial for expanding the toolkit available for synthetic chemists in drug development and material science (Hein et al., 2015).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

1-(6-bromo-2-fluoropyridin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO/c1-4(11)5-2-3-6(8)10-7(5)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDBYRIGOLOWEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260664-92-3
Record name 1-(6-bromo-2-fluoropyridin-3-yl)ethan-1-one
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